3-Bromofuro[3,2-b]pyridine
Overview
Description
3-Bromofuro[3,2-b]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring, with a bromine atom attached at the third position.
Mechanism of Action
Target of Action
“3-Bromofuro[3,2-b]pyridine” is used as a starting material for the synthesis of polyheterocycles . .
Mode of Action
As a starting material for the synthesis of polyheterocycles, it likely interacts with other compounds to form complex structures .
Biochemical Pathways
As a starting material for the synthesis of polyheterocycles, it may be involved in various biochemical pathways depending on the specific polyheterocycles that are synthesized .
Result of Action
The effects would likely depend on the specific polyheterocycles that are synthesized using this compound as a starting material .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromofuro[3,2-b]pyridine typically involves the bromination of furo[3,2-b]pyridine. One common method includes the reaction of furo[3,2-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Bromofuro[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination or thiourea for thiolation. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 3-aminofuro[3,2-b]pyridine or 3-thiofuro[3,2-b]pyridine.
Oxidation Products: Oxidation can yield furo[3,2-b]pyridine-3-carboxylic acid.
Reduction Products: Reduction typically results in the formation of furo[3,2-b]pyridine.
Scientific Research Applications
3-Bromofuro[3,2-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polyheterocycles.
Biology: The compound is used in the development of bioactive molecules and as a scaffold in drug discovery.
Medicine: Research has shown its potential in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 6-Bromofuro[3,2-b]pyridine
- Furo[2,3-b]pyridine
- Furo[3,2-c]pyridine
Comparison: 3-Bromofuro[3,2-b]pyridine is unique due to its specific bromine substitution pattern, which influences its reactivity and binding properties. Compared to its analogs, it exhibits distinct chemical behavior and biological activity, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-bromofuro[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMAAFDMZSYVEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CO2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348912 | |
Record name | 3-bromofuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92404-63-2 | |
Record name | 3-bromofuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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